

Measuring (±)9(10)-DiHOME Concentration: An Application Guide for Researchers

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Compound of Interest

Compound Name: (±)9,10-DiHOME

Cat. No.: B1241868

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of (±)9(10)-dihydroxy-12Z-octadecenoic acid ((±)9(10)-DiHOME) using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This guide offers comprehensive information on the assay's performance, step-by-step experimental procedures, and data analysis guidelines to ensure accurate and reproducible results.

(±)9(10)-DiHOME is a bioactive lipid metabolite derived from linoleic acid through the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways.[1][2] It has been implicated in a variety of physiological and pathological processes, including inflammation, acute respiratory distress syndrome (ARDS), and the regulation of brown adipose tissue activity.[1][3] Accurate measurement of (±)9(10)-DiHOME in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies.

Performance Characteristics

The (±)9(10)-DiHOME ELISA kit is a competitive immunoassay designed for the quantitative determination of (±)9(10)-DiHOME in various biological matrices, including human plasma,

serum, and bronchoalveolar lavage fluid (BALF).[4] The performance characteristics of the assay are summarized below, providing a clear overview of its capabilities.

Parameter	Value	Reference
Assay Range	0.78-100 ng/mL	
Sensitivity (80% B/B ₀)	Approximately 1.6 ng/mL	
Lower Limit of Detection (LLOD)	0.44 ng/mL	[5]
Mid-point (50% B/B ₀)	Approximately 7.24 ng/mL	[4]

Table 1: Assay Performance. This table summarizes the key performance metrics of the (±)9(10)-DiHOME ELISA kit.

Matrix Control (Human Plasma)	Mean Concentration (ng/mL)	%CV
Control 1	32.16	6.7
Control 2	6.37	10.2
Control 3	1.83	12.6

Table 2: Intra-Assay Precision. This table presents the intra-assay precision determined by analyzing 24 replicates of three human plasma controls in a single assay.[4] The coefficient of variation (%CV) demonstrates the reproducibility of the assay within a single run.

Matrix Control (Human Plasma)	Mean Concentration (ng/mL)	%CV
Control 1	25.98	9.1
Control 2	5.61	10.8
Control 3	2.11	11.4

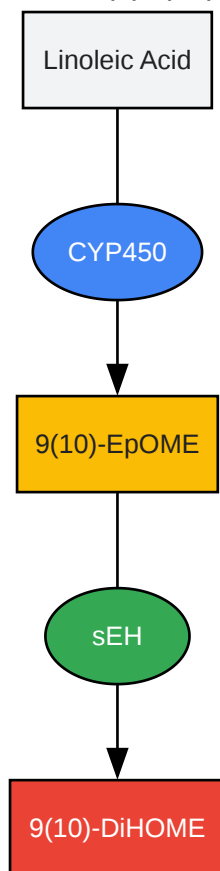
Table 3: Inter-Assay Precision. This table shows the inter-assay precision, which was determined by analyzing replicates of three human plasma controls in separate assays on different days.[4] The %CV indicates the reproducibility of the assay across different runs.

Compound	Cross-Reactivity (%)
(±)9(10)-DiHOME	100
(±)9-HODE	0.95
(±)12(13)-DiHOME	<0.7
(±)9(10)-EpOME	<0.01
(±)11(12)-EET	<0.01
(±)12-HETE	<0.01
(±)14(15)-EET	<0.01
5(S)-HETE	<0.01
9-OxoODE	<0.01
(±)13-HpODE	<0.01

Table 4: Specificity and Cross-Reactivity. This table details the cross-reactivity of the ELISA kit with structurally related compounds, demonstrating its high specificity for (±)9(10)-DiHOME.[4]
[5]

Signaling Pathway and Experimental Workflow

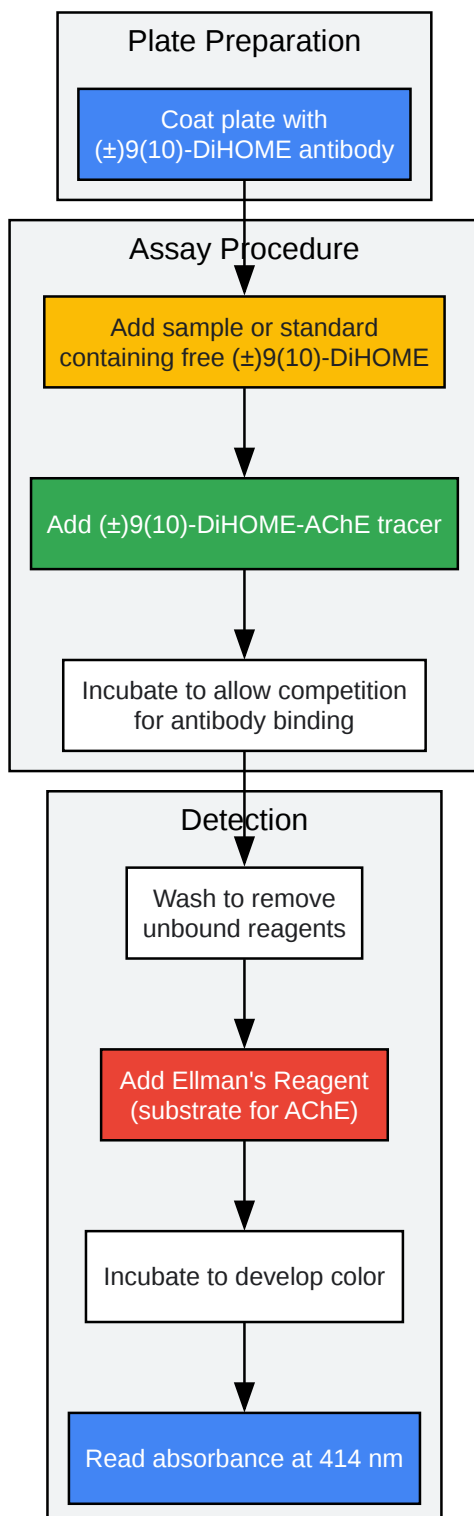
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the biosynthesis of (±)9(10)-DiHOME and the workflow of the competitive ELISA.

Biosynthesis of (\pm)9(10)-DiHOME

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Figure 1: Biosynthesis of (\pm)9(10)-DiHOME. This diagram illustrates the conversion of linoleic acid to (\pm)9(10)-DiHOME via the action of cytochrome P450 (CYP450) and soluble epoxide hydrolase (sEH).

Competitive ELISA Workflow



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Figure 2: Competitive ELISA Workflow. This diagram outlines the key steps of the competitive ELISA for measuring (\pm)9(10)-DiHOME concentration.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for sample preparation, the ELISA procedure, and data analysis.

Protocol 1: Sample Preparation

For accurate quantification, plasma, serum, and BALF samples may require extraction.^[4] It is recommended to test for interference in your specific sample type before processing a large number of samples.^[4]

Materials:

- Human plasma, serum, or BALF samples
- 2M HCl
- Pure water
- 100% Ethanol (EtOH)
- 15% Ethanol in pure water
- Ethyl acetate
- 6 ml C18 columns
- Polypropylene tubes
- Centrifugal concentrator

Procedure:

- To a 500 μ L sample, add 125 μ L of 2M HCl and 2 mL of pure water.
- Incubate at room temperature for 15 minutes.

- Equilibrate a 6 ml C18 column with 3 mL of 100% EtOH followed by 3 mL of pure water.
- Apply the sample to the equilibrated column.
- Wash the column with 6 mL of pure water followed by 6 mL of 15% ethanol in pure water. Discard the washes.
- Elute the sample slowly by applying 3 mL of ethyl acetate and collect the eluant in a polypropylene tube.
- Evaporate the eluant to dryness using a centrifugal concentrator under vacuum.
- Reconstitute the dried sample with 500 μ L of the ELISA Assay Buffer. The sample is now ready for quantification. If not assaying immediately, store at -20°C.[4]

Protocol 2: ELISA Procedure

This protocol is based on the competitive ELISA principle.

Materials:

- (\pm)9(10)-DiHOME ELISA Plate
- (\pm)9(10)-DiHOME Standard
- (\pm)9(10)-DiHOME AChE Tracer
- (\pm)9(10)-DiHOME Antiserum
- ELISA Buffer Concentrate (10X)
- Wash Buffer Concentrate (400X)
- Polysorbate 20
- Ellman's Reagent
- Plate reader capable of measuring absorbance at 414 nm

- Adjustable pipettes and a repeating pipettor

Reagent Preparation:

- ELISA Buffer (1X): Dilute the 10X ELISA Buffer Concentrate with pure water.
- Wash Buffer (1X): Dilute the 400X Wash Buffer Concentrate with pure water and add Polysorbate 20 to a final concentration of 0.5 ml/L.
- (±)9(10)-DiHOME Standard: Prepare a serial dilution of the standard in ELISA Buffer (1X) according to the kit instructions to create a standard curve.
- (±)9(10)-DiHOME AChE Tracer and Antiserum: Reconstitute as per the kit's instructions.

Assay Steps:

- Plate Setup: Arrange the plate with wells for the standard curve, samples, and controls (Blank, Total Activity (TA), and Non-Specific Binding (NSB)).
- Add Reagents:
 - Add 100 µL of ELISA Buffer (1X) to the NSB wells.
 - Add 50 µL of ELISA Buffer (1X) to the B₀ (maximum binding) wells.
 - Add 50 µL of each standard dilution to the appropriate wells.
 - Add 50 µL of your prepared samples to the sample wells.
 - Add 50 µL of the (±)9(10)-DiHOME AChE Tracer to all wells except the Blank and TA wells.
 - Add 50 µL of the (±)9(10)-DiHOME Antiserum to all wells except the Blank, TA, and NSB wells.
- Incubation: Cover the plate and incubate for two hours at room temperature on a plate shaker.

- Washing: Wash the plate five times with Wash Buffer (1X).
- Development: Add 200 μ L of Ellman's Reagent to each well.
- Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature to allow for color development.
- Reading: Read the absorbance at 414 nm using a plate reader.

Protocol 3: Data Analysis

The concentration of (\pm)9(10)-DiHOME in the samples is determined by comparing their absorbance to the standard curve. For competitive ELISAs, the absorbance is inversely proportional to the concentration of the analyte.

Calculations:

- Average Replicates: Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Subtract Background: Subtract the average absorbance of the Blank wells from all other absorbance readings.
- Calculate Percent Binding (%B/B₀):
 - Calculate the average absorbance of the B₀ wells.
 - For each standard and sample, calculate the percent binding using the formula: $\%B/B_0 = [(Average\ Absorbance\ of\ Standard\ or\ Sample) / (Average\ Absorbance\ of\ B_0)] \times 100$.
- Generate Standard Curve: Plot the %B/B₀ for each standard as a function of its concentration on a semi-logarithmic scale. A four-parameter logistic curve fit is recommended for generating the standard curve.[6]
- Determine Sample Concentrations: Interpolate the %B/B₀ of your samples on the standard curve to determine their corresponding concentrations.

- Account for Dilution: If samples were diluted during preparation, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Data Interpretation:

- Ensure that the coefficient of variation (%CV) for replicate measurements is less than 20% for reliable results.[6]
- Samples with absorbance values outside the linear range of the standard curve should be re-assayed at a different dilution.
- It is important to note that immunoassays may sometimes report higher analyte concentrations compared to mass spectrometry methods, as antibodies can potentially recognize structurally related metabolites.[4]

By following these detailed protocols and understanding the performance characteristics of the assay, researchers can confidently and accurately measure (\pm)9(10)-DiHOME concentrations, contributing to a deeper understanding of its biological significance.

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